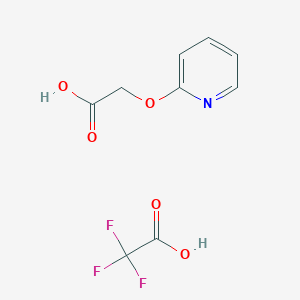

2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

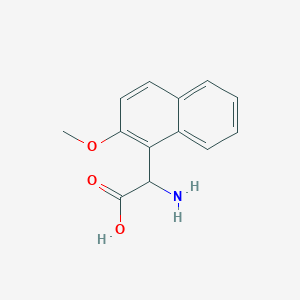

“2-(2-Pyridyloxy)acetic acid;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2231675-04-8 . It has a molecular weight of 267.16 . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2- (pyridin-2-yloxy)acetic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-3-1-2-4-8-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Synthesis of Dipyrrolylmethane and Bis(pyrrolyl) Titanium Complexes : The catalyzed reaction of acetone and 2-arylpyrroles by trifluoroacetic acid results in the formation of 2,9-diaryl-5,5-dimethyldipyrrolylmethanes, which react with Ti(NMe2)4 to form titanium complexes. These complexes exhibit lower barriers to pyrrolyl conformational exchange, highlighting the role of TFA in facilitating novel organometallic synthesis (Swartz & Odom, 2006).

Ketone Synthesis from Carboxylic Acids : A method involving 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in trifluoroacetic acid has been developed for intermolecular dehydration from benzoic acid and aromatic hydrocarbons to yield benzophenones, showcasing TFA's role in facilitating acylation procedures (Keumi et al., 1988).

Enantioselective Intramolecular Aldol Reaction : The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine serves as an effective organocatalyst for asymmetric intramolecular aldol reactions, providing a novel application in the synthesis of complex bicyclic structures with high enantioselectivity (Hayashi et al., 2007).

Development of Novel Compounds

Synthesis of Trifluoromethylated Pyrroles and Porphyrins : The preparation of 4-alkyl-3-trifluoromethyl-2-pyrrolecarboxylic acid esters through the reaction of trifluoromethylated β-nitro acetates with ethyl isocyanoacetate demonstrates TFA's utility in the synthesis of functionalized pyrroles, which can be further converted into porphyrins (Ono et al., 1989).

N-Protection of Amines : The use of pyridinium 2,2,2-trifluoroacetate ionic liquid as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines showcases a green, efficient method for amine protection, highlighting the versatility of TFA in organic synthesis (Karimian & Tajik, 2014).

Propiedades

IUPAC Name |

2-pyridin-2-yloxyacetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.C2HF3O2/c9-7(10)5-11-6-3-1-2-4-8-6;3-2(4,5)1(6)7/h1-4H,5H2,(H,9,10);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCBFJHFDHWWBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-N-[cyano(cyclohexyl)methyl]thiophene-3-carboxamide](/img/structure/B2820408.png)

![5-Oxaspiro[3.4]octan-7-amine hydrochloride](/img/structure/B2820418.png)

![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820426.png)

![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)